molecular formula C19H13F3N2OS B388991 7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B388991
M. Wt: 374.4g/mol
InChI Key: PEVLMQAPEDGXBO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines a thiazole ring with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole precursors, followed by their condensation under specific conditions to form the desired compound. Common reagents used in these reactions include trifluoromethylbenzaldehyde, dimethylamine, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and a benzimidazole moiety, along with the trifluoromethyl group. This structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F3N2OS

Molecular Weight

374.4g/mol

IUPAC Name

(2E)-5,6-dimethyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H13F3N2OS/c1-10-7-8-14-16(11(10)2)23-18-24(14)17(25)15(26-18)9-12-5-3-4-6-13(12)19(20,21)22/h3-9H,1-2H3/b15-9+

InChI Key

PEVLMQAPEDGXBO-OQLLNIDSSA-N

SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=CC=C4C(F)(F)F)SC3=N2)C

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CC=CC=C4C(F)(F)F)/SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=CC=C4C(F)(F)F)SC3=N2)C

Origin of Product

United States

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